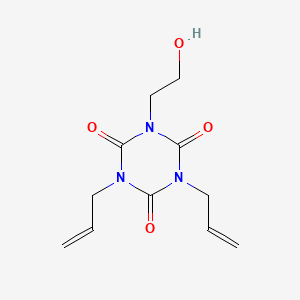![molecular formula C7H5BrN2O2 B13142673 5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13142673.png)
5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a bromine atom at the 5-position of the pyrido[4,3-b][1,4]oxazin-3(4H)-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one typically involves the bromination of the corresponding pyrido[4,3-b][1,4]oxazin-3(4H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 5-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of nonsteroidal mineralocorticoid antagonists.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one in medicinal applications involves its interaction with specific molecular targets. For instance, as a nonsteroidal mineralocorticoid antagonist, it binds to the mineralocorticoid receptor, inhibiting its activity and thereby modulating the effects of aldosterone .
Comparación Con Compuestos Similares
Similar Compounds
Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones: These compounds share a similar core structure but differ in the substituents attached to the oxazinone ring.
1-(7-bromo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)ethyl ketone: This compound is structurally related but features different functional groups.
Propiedades
Fórmula molecular |
C7H5BrN2O2 |
|---|---|
Peso molecular |
229.03 g/mol |
Nombre IUPAC |
5-bromo-4H-pyrido[4,3-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H5BrN2O2/c8-7-6-4(1-2-9-7)12-3-5(11)10-6/h1-2H,3H2,(H,10,11) |
Clave InChI |
QVCFPDAWUSXZLV-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=C(O1)C=CN=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)
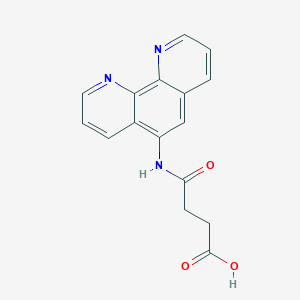
![[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol](/img/structure/B13142607.png)

![9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene](/img/structure/B13142630.png)

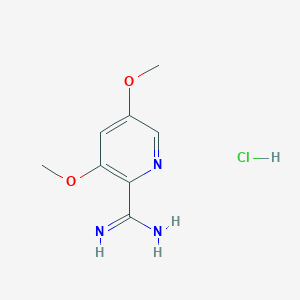
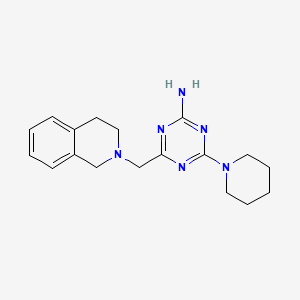

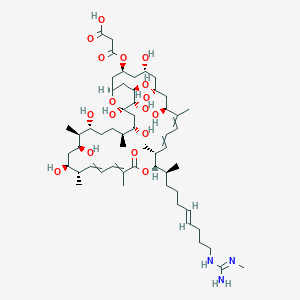
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)


